
((2-(Hydroxyphenyl)-1-methyl)ethyl)ammonium (R-(R*,R*))-tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 266-102-4, also known as 3,3’-methylenebis[5-methyloxazolidine], is a chemical compound that has garnered attention in various scientific fields due to its unique properties and applications. This compound is primarily used in research and development settings and is known for its role in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-methylenebis[5-methyloxazolidine] typically involves the reaction of formaldehyde with 5-methyloxazolidine under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the methylene bridge between the two oxazolidine rings. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of 3,3’-methylenebis[5-methyloxazolidine] follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring systems to maintain optimal reaction conditions. The final product is then purified using techniques such as distillation or crystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-methylenebis[5-methyloxazolidine] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can participate in substitution reactions where one of the oxazolidine rings is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Amine derivatives
Substitution: Functionalized oxazolidines
Aplicaciones Científicas De Investigación
3,3’-methylenebis[5-methyloxazolidine] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 3,3’-methylenebis[5-methyloxazolidine] involves its interaction with various molecular targets. It can act as a cross-linking agent, forming covalent bonds with other molecules, which can alter their structure and function. This property is particularly useful in the production of polymers and resins, where it helps to enhance the material’s strength and durability.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3’-methylenebis[5-methylimidazolidine]
- 3,3’-methylenebis[5-methylthiazolidine]
- 3,3’-methylenebis[5-methylpyrrolidine]
Uniqueness
3,3’-methylenebis[5-methyloxazolidine] is unique due to its specific chemical structure, which imparts distinct properties such as high reactivity and the ability to form stable cross-linked networks. This makes it particularly valuable in applications requiring strong and durable materials.
Propiedades
Número CAS |
66068-91-5 |
|---|---|
Fórmula molecular |
C22H32N2O8 |
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
(2R,3R)-2,3-dihydroxybutanedioate;3-(2-hydroxyphenyl)propylazanium |
InChI |
InChI=1S/2C9H13NO.C4H6O6/c2*10-7-3-5-8-4-1-2-6-9(8)11;5-1(3(7)8)2(6)4(9)10/h2*1-2,4,6,11H,3,5,7,10H2;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1 |
Clave InChI |
ZBMVZFHMIFWWTC-CEAXSRTFSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)CCC[NH3+])O.C1=CC=C(C(=C1)CCC[NH3+])O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O |
SMILES canónico |
C1=CC=C(C(=C1)CCC[NH3+])O.C1=CC=C(C(=C1)CCC[NH3+])O.C(C(C(=O)[O-])O)(C(=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![10,12-Dibromo-3-(tribromomethyl)-7-(trichloromethyl)-2,4,6,8,13-pentazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene](/img/structure/B12787141.png)
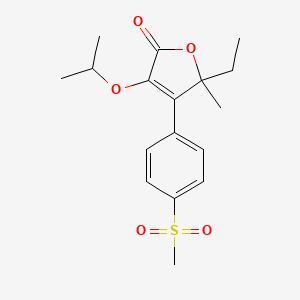
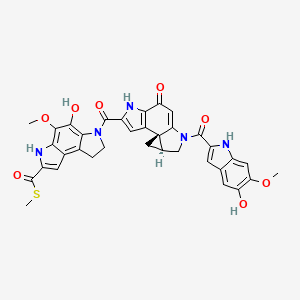
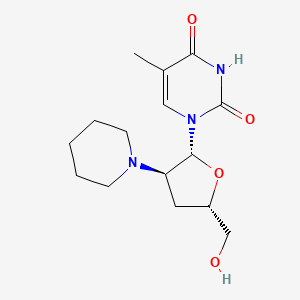
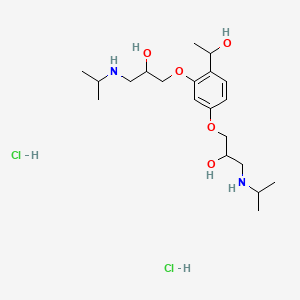
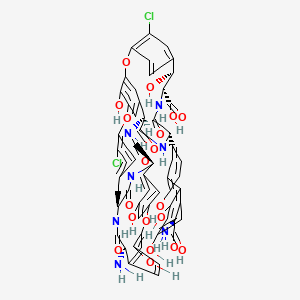

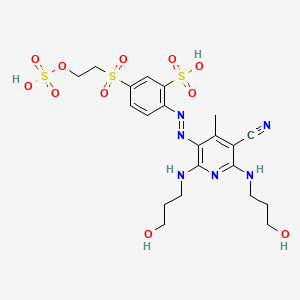
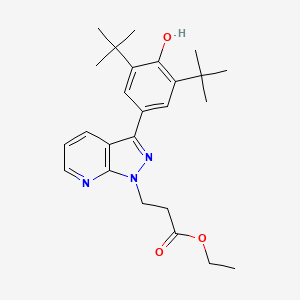
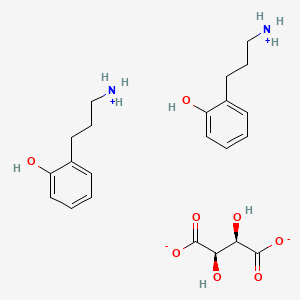

![3-[6-(Acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylbutanoyloxy)ethyl]oxan-2-yl]oxy-5-(5-methyl-2-sulfanylidene-1,3-thiazolidine-4-carbonyl)oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B12787230.png)
